molecular formula C12H14ClNO4S B12578268 4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenyl chloroacetate CAS No. 261895-98-1

4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenyl chloroacetate

Cat. No.: B12578268
CAS No.: 261895-98-1
M. Wt: 303.76 g/mol
InChI Key: IUQWYGWGGZVEBR-UHFFFAOYSA-N
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Description

4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenyl chloroacetate is a chemical compound with the molecular formula C11H13NO4S It is known for its unique structure, which includes a thiazinan ring and a phenyl chloroacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenyl chloroacetate typically involves the reaction of 4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)benzoic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenyl chloroacetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioether.

    Substitution: The chloroacetate group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alcohols, amines, or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Esters, amides, and other derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenyl chloroacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenyl chloroacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)benzoic acid: Similar structure but lacks the chloroacetate group.

    Methyl 4-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-benzenecarboxylate: Similar structure with a methyl ester group instead of the chloroacetate group.

    2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)benzoic acid: Similar structure but with a different substitution pattern on the benzene ring.

Uniqueness

4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenyl chloroacetate is unique due to its specific combination of a thiazinan ring and a phenyl chloroacetate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

261895-98-1

Molecular Formula

C12H14ClNO4S

Molecular Weight

303.76 g/mol

IUPAC Name

[4-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl] 2-chloroacetate

InChI

InChI=1S/C12H14ClNO4S/c13-9-12(15)18-11-3-1-10(2-4-11)14-5-7-19(16,17)8-6-14/h1-4H,5-9H2

InChI Key

IUQWYGWGGZVEBR-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCN1C2=CC=C(C=C2)OC(=O)CCl

Origin of Product

United States

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